molecular formula C23H20N2O3 B3700863 2-(2,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B3700863
M. Wt: 372.4 g/mol
InChI Key: GUJNMJUGWSJQOE-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is an organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the condensation of 2-aminophenol with benzoic acid derivatives under acidic conditions.

    Acylation Reaction: The benzoxazole derivative is then subjected to an acylation reaction with 2-(2,4-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or benzoxazole derivatives.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide: can be compared with other benzoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-15-8-10-20(16(2)12-15)27-14-22(26)24-18-9-11-21-19(13-18)25-23(28-21)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJNMJUGWSJQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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